

# Application Notes and Protocols for KL-11743 in Cancer Cell Lines

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## Compound of Interest

Compound Name: KL-11743

Cat. No.: B15615715

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## Introduction

**KL-11743** is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs): GLUT1, GLUT2, GLUT3, and GLUT4. By blocking glucose uptake, **KL-11743** disrupts glycolytic metabolism in cancer cells, leading to energy stress and cell death, particularly in tumors with high glucose dependency or specific metabolic vulnerabilities. These application notes provide recommended concentrations and detailed protocols for utilizing **KL-11743** in cancer cell line research.

## Mechanism of Action

**KL-11743** competitively inhibits the class I glucose transporters, with IC<sub>50</sub> values of 115 nM, 137 nM, 90 nM, and 68 nM for GLUT1, GLUT2, GLUT3, and GLUT4, respectively[1]. This inhibition of glucose import leads to a cascade of downstream effects, including the suppression of glycolysis, a reduction in lactate secretion, and an increase in AMP-activated protein kinase (AMPK) phosphorylation[1]. Consequently, cells experience a metabolic shift towards oxidative phosphorylation. Notably, **KL-11743** has shown synergistic effects with electron transport inhibitors and has demonstrated particular efficacy in cancer cells with mutations in the tricarboxylic acid (TCA) cycle, rendering them synthetically lethal to GLUT inhibition[2][3][4]. In some contexts, **KL-11743** can also induce disulfidptosis by promoting the formation of disulfide bonds in actin cytoskeletal proteins[1].

## Data Presentation

### Table 1: In Vitro Efficacy of KL-11743 in Various Cancer Cell Lines

| Cell Line    | Cancer Type                 | Parameter   | IC50 / Concentration                                | Incubation Time | Reference                               |
|--------------|-----------------------------|---|---|-----------------|---|
| HT-1080      | Fibrosarcoma                | Growth Inhibition                                       | 677 nM  | 24-72 hours     | <a href="#">[1]</a>                     |
| HT-1080      | Fibrosarcoma                | Glucose Consumption                                     | 228 nM  | 24 hours        | <a href="#">[1]</a> <a href="#">[2]</a> |
| HT-1080      | Fibrosarcoma                | Lactate Secretion                                       | 234 nM  | 24 hours        | <a href="#">[1]</a> <a href="#">[2]</a> |
| HT-1080      | Fibrosarcoma                | 2-Deoxyglucose (2DG) Transport                          | 87 nM   | Not Specified   | <a href="#">[1]</a> <a href="#">[2]</a> |
| HT-1080      | Fibrosarcoma                | Glycolytic ATP Production (in oligomycin-treated cells) | 127 nM  | Not Specified   | <a href="#">[1]</a> <a href="#">[2]</a> |
| NCI-H226     | Lung Cancer (SLC7A11-high)  | Induction of Cell Death                                 | Effective concentrations in the $\mu\text{M}$ range | Not Specified   | <a href="#">[1]</a>                     |
| UMRC6        | Renal Cancer (SLC7A11-high) | Induction of Cell Death                                 | Effective concentrations in the $\mu\text{M}$ range | Not Specified   | <a href="#">[1]</a>                     |
| 786-O        | Renal Cancer                | Glucose Uptake Inhibition                               | 2 $\mu\text{M}$                                     | Not Specified   | <a href="#">[1]</a>                     |
| KEAP1-mutant | Lung Cancer                 | Growth Inhibition                                       | More potent than in                                 | Not Specified   | <a href="#">[1]</a>                     |

| KEAP1-WT cells                           |                        |                            |   |          |        |
|--|------------------------|----------------------------|---|----------|--------|
| Leukemia Cell Lines (NB4, THP-1, MOLT-4) | Acute Myeloid Leukemia | Glucose Uptake Inhibition  | Dose-dependent inhibition observed up to 500 nM | 24 hours | [5]    |
| UOK-262, UOK-269                         | TCA cycle-deficient    | ATP Depletion & Cell Death | Effective at inducing cell death                | 72 hours | [3][6] |

## Experimental Protocols

### Protocol 1: Cell Viability Assay

This protocol is adapted from methods used for HT-1080 fibrosarcoma cells[1].

#### 1. Cell Seeding:

- Culture HT-1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

#### 2. Compound Preparation and Treatment:

- Prepare a stock solution of **KL-11743** in DMSO (e.g., 10 mM).
- On the day of treatment, serially dilute the **KL-11743** stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 39 nM to 10,000 nM)[1].
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **KL-11743**. Include a vehicle control (DMSO) at the same concentration as the highest **KL-11743** dose.

#### 3. Incubation:

- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>[\[1\]](#).

#### 4. Viability Assessment:

- After the incubation period, assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay, following the manufacturer's instructions.
- Read the absorbance or fluorescence using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the **KL-11743** concentration and fitting the data to a dose-response curve.

## Protocol 2: Glucose Uptake Assay

This protocol is based on the inhibition of 2-deoxyglucose uptake in HT-1080 cells[\[1\]](#)[\[2\]](#).

#### 1. Cell Seeding and Starvation:

- Seed HT-1080 cells in a 24-well plate and grow to 80-90% confluency.
- Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
- Starve the cells in KRH buffer for 1 hour to deplete intracellular glucose.

#### 2. Compound Treatment:

- Treat the cells with various concentrations of **KL-11743** (e.g., 0.001-10 µM) in KRH buffer for 30 minutes[\[1\]](#).

#### 3. Glucose Uptake Measurement:

- Add 2-deoxy-D-[3H]glucose (or a fluorescent glucose analog like 2-NBDG) to each well and incubate for 10-15 minutes.
- Stop the uptake by washing the cells three times with ice-cold KRH buffer.

#### 4. Lysis and Quantification:

- Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

- Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
- Normalize the glucose uptake to the protein concentration in each well.

## Protocol 3: Western Blot for AMPK Phosphorylation

This protocol describes the detection of changes in AMPK phosphorylation in response to **KL-11743** treatment in HT-1080 cells[1].

### 1. Cell Treatment and Lysis:

- Seed HT-1080 cells in a 6-well plate and grow to 80-90% confluency.
- Treat the cells with **KL-11743** (e.g., 0.001-10  $\mu$ M) for 1 hour[1][3].
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

### 2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

### 3. Electrophoresis and Transfer:

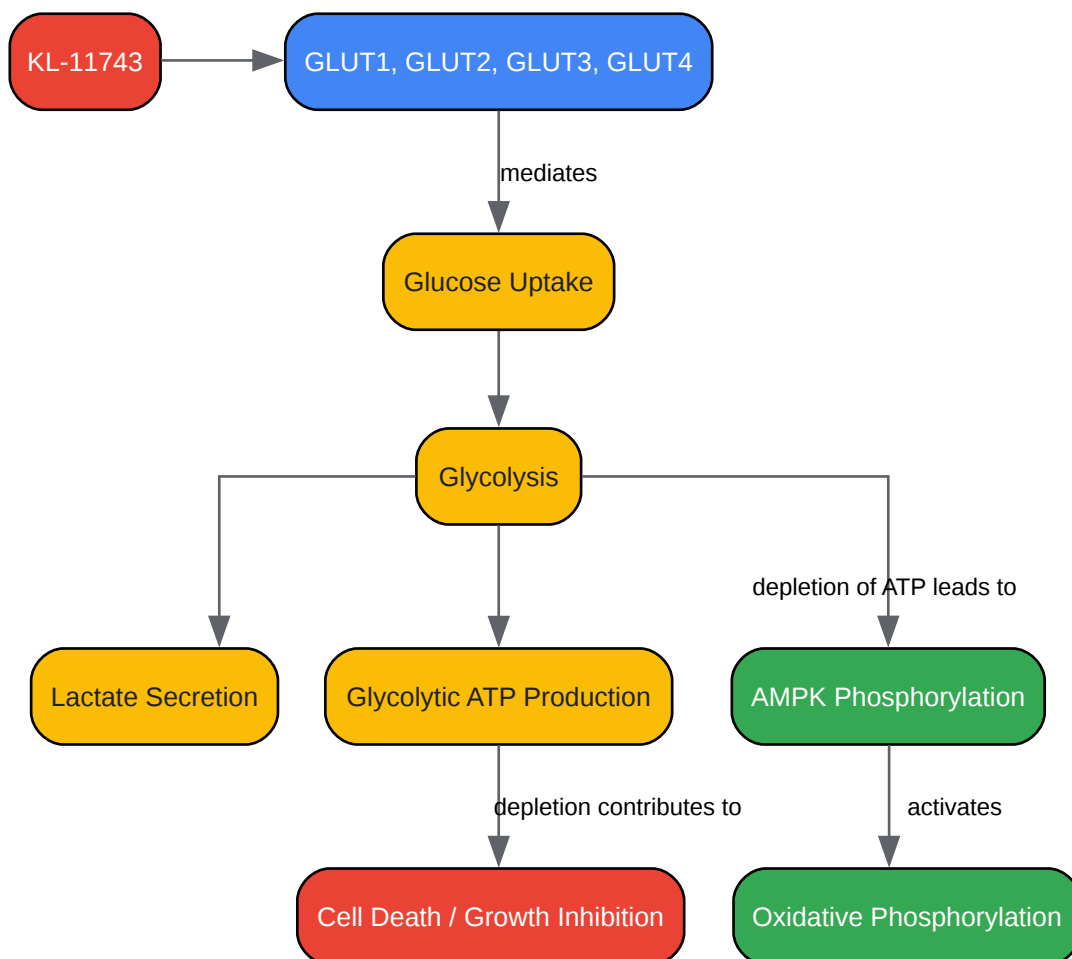
- Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.

### 4. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Use a loading control, such as actin or GAPDH, to ensure equal protein loading.

## Visualizations



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Caption: Mechanism of action of **KL-11743**.



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Caption: Experimental workflow for cell viability assay.

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